3-Bromo-5-ethynylpyridine
Overview
Description
3-Bromo-5-ethynylpyridine: is an organic compound with the molecular formula C7H4BrN and a molecular weight of 182.02 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position and an ethynyl group at the fifth position on the pyridine ring. This compound is commonly used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Sonogashira Coupling Reaction:
Reactants: 3-Bromo-5-iodopyridine and ethynyltrimethylsilane.
Catalysts: Palladium(II) acetate and copper(I) iodide.
Solvent: Tetrahydrofuran.
Conditions: The reaction is typically carried out under an inert atmosphere at room temperature.
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Direct Bromination:
Reactants: 5-Ethynylpyridine and bromine.
Solvent: Acetic acid.
Conditions: The reaction is carried out at a low temperature to control the bromination process.
Industrial Production Methods:
Industrial production of 3-Bromo-5-ethynylpyridine typically involves large-scale Sonogashira coupling reactions due to their efficiency and high yield. The process is optimized to ensure the purity and consistency of the product, which is crucial for its applications in research and industry .
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Mild temperatures and polar solvents.
Products: Substituted pyridines where the bromine atom is replaced by the nucleophile.
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Oxidation Reactions:
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Aqueous or organic solvents at elevated temperatures.
Products: Oxidized derivatives of 3-Bromo-5-ethynylpyridine.
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Reduction Reactions:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous solvents at low temperatures.
Products: Reduced derivatives of this compound.
Scientific Research Applications
Chemistry:
Biology:
Bioconjugation: The ethynyl group allows for click chemistry applications, enabling the conjugation of biomolecules for imaging and diagnostic purposes.
Medicine:
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry:
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethynylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins, altering their function. Additionally, the bromine atom can engage in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 3-Bromo-5-iodopyridine
- 3-Bromo-5-chloropyridine
- 3-Bromo-5-fluoropyridine
Comparison:
- 3-Bromo-5-ethynylpyridine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and enables applications in click chemistry. In contrast, other similar compounds like 3-Bromo-5-iodopyridine or 3-Bromo-5-chloropyridine lack this functional group, limiting their versatility in certain reactions .
Biological Activity
3-Bromo-5-ethynylpyridine is a halogenated heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is , and it possesses an ethynyl group that can participate in various biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, target interactions, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with active sites on enzymes and receptors. The bromine atom enhances its reactivity, while the ethynyl group facilitates interactions with specific molecular targets, potentially leading to inhibition or modulation of biological pathways.
Biological Targets
Research indicates that this compound interacts with several biological targets, including:
- Cytochrome P450 Enzymes : It has been identified as an inhibitor of certain cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis pathways.
- Glutamate Receptors : Analogous compounds have shown affinity for metabotropic glutamate receptors (mGluRs), suggesting potential neuropharmacological applications .
In Vitro Studies
- Cytochrome P450 Inhibition : A study demonstrated that this compound effectively inhibited CYP2D6 and CYP3A4 enzymes. The IC50 values were determined to be 12 µM and 25 µM, respectively, indicating significant inhibitory potential.
- Neuropharmacological Activity : An investigation into the compound's effect on mGluR5 receptors revealed that it acts as a noncompetitive antagonist, with an IC50 value of approximately 4 nM. This suggests that it may be useful in treating conditions such as anxiety and depression .
In Vivo Studies
A study utilizing animal models assessed the pharmacokinetics and biodistribution of radiolabeled analogs of this compound. Results indicated significant accumulation in the brain regions associated with glutamatergic signaling, particularly in the hippocampus and striatum, supporting its role as a neuroactive agent .
Data Summary
Properties
IUPAC Name |
3-bromo-5-ethynylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTYILRNJPSUDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572650 | |
Record name | 3-Bromo-5-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866683-52-5 | |
Record name | 3-Bromo-5-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-ethynylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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